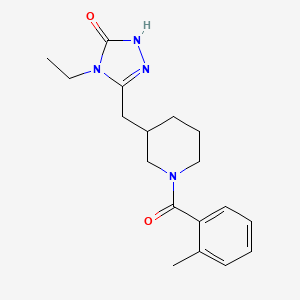
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. The process begins with the preparation of the piperidine derivative, which is then coupled with a triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a coupling reaction can be crucial for the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity starting materials. Industrial methods also focus on the scalability of the synthesis to meet commercial demands.
化学反应分析
Types of Reactions
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学研究应用
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the piperidine moiety may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Compared to these compounds, this compound may offer unique properties, such as different binding affinities or specificities, making it a valuable compound for further research and development.
生物活性
The compound 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be analyzed through its IUPAC name and molecular formula. It features a triazole ring fused with a piperidine moiety and an ethyl group. Key properties include:
- Molecular Weight : 399.5 g/mol
- LogP : 3.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 5
Antioxidant Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antioxidant properties. The triazole ring is known to scavenge free radicals effectively, which suggests that the compound may also possess similar activity. A mini-review highlighted various triazole derivatives demonstrating antioxidant effects through various assays such as DPPH and ABTS radical scavenging tests .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. Compounds within this class have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies indicated that modifications in the triazole structure could enhance cytotoxicity against specific tumor types . The presence of the piperidine moiety in our compound may contribute to its potential as an anticancer agent by interacting with biological targets involved in cancer progression.
The proposed mechanisms of action for triazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways .
- Modulation of Signaling Pathways : Triazoles can influence various signaling pathways associated with cell survival and apoptosis, making them potential candidates for cancer therapy.
Case Studies and Research Findings
属性
IUPAC Name |
4-ethyl-3-[[1-(2-methylbenzoyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-16(19-20-18(22)24)11-14-8-6-10-21(12-14)17(23)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHHZBYQJMZJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













